SD-066-4
Description
Historical Context of Pyrazole (B372694) Heterocycles in Medicinal Chemistry
The history of pyrazole in medicinal chemistry began in 1883 when it was first identified by German chemist Ludwig Knorr. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, quickly garnered attention for its diverse pharmacological properties. Pyrazole and its derivatives have since become a cornerstone in the development of a wide array of therapeutic agents.
The versatility of the pyrazole ring has led to its incorporation into drugs with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. A notable example is the selective COX-2 inhibitor Celecoxib (B62257), a widely prescribed anti-inflammatory drug that features a pyrazole core. The sustained interest in pyrazole-based compounds underscores their importance as a "privileged scaffold" in the design of new pharmaceuticals. Research has shown that the substitution pattern on the pyrazole ring can be fine-tuned to optimize biological activity and selectivity for various molecular targets.
Significance of Indole (B1671886) and Tolyl Moieties in Pharmaceutical Scaffolds
The indole nucleus is another highly significant heterocyclic structure in medicinal chemistry, often described as a "prestigious" or "privileged" scaffold. It is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring and is found in a multitude of naturally occurring and synthetic bioactive compounds. The indole moiety is a key component of the amino acid tryptophan and its derivatives, including the neurotransmitter serotonin. Its presence in numerous approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the anti-cancer agents vincristine (B1662923) and vinblastine, highlights its therapeutic importance. The indole ring system's ability to participate in various biological interactions contributes to the wide range of pharmacological activities observed in indole-containing molecules.
The tolyl group, a methyl-substituted phenyl ring (CH₃C₆H₄-), is a common functional group in medicinal chemistry used to modulate a compound's physicochemical properties. As a nonpolar and hydrophobic moiety, the tolyl group can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The position of the methyl group on the phenyl ring (ortho, meta, or para) allows for subtle adjustments to the compound's steric and electronic properties, which can impact its binding affinity to biological targets. The tolyl group is often incorporated into drug candidates to enhance their potency and pharmacokinetic properties.
Rationale for Investigating the Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- Motif
The investigation into the "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-" motif is driven by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced biological activity. The rationale for exploring this specific combination is rooted in the well-established therapeutic profiles of its constituent parts.
The fusion of a pyrazole ring with an indole moiety is a promising strategy, as it has been reported that linking two biologically active molecules can lead to a resultant compound with increased potency. The indole nucleus provides a scaffold with known anti-proliferative and anti-inflammatory properties, while the pyrazole ring is a versatile core associated with a broad range of pharmacological effects. The addition of a tolyl group at the 3-position of the pyrazole ring is intended to further modulate the molecule's activity, potentially by enhancing its interaction with specific biological targets.
While direct research on the specific compound "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-" is not extensively detailed in publicly available scientific literature, significant findings on its closely related dihydro-derivative, a pyrazoline, provide a strong impetus for its investigation. A study on a series of pyrazolinyl-indole derivatives revealed that a compound with the 5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl core exhibited remarkable cytotoxic activities against various cancer cell lines. mdpi.com This suggests that the core "5-(3-indolyl)-3-(4-tolyl)pyrazole" structure is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The dehydrogenation of the pyrazoline to form the aromatic pyrazole could potentially alter the molecule's planarity and electronic properties, leading to a different pharmacological profile that warrants further investigation.
Detailed Research Findings on a Closely Related Pyrazoline Derivative
As direct and detailed research findings on "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-" are limited, this section presents data on a closely related and well-studied pyrazoline derivative, 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (referred to as HD02 in a significant study), to highlight the potential of the core chemical scaffold. mdpi.com
Synthesis and Characterization of the Pyrazoline Derivative HD02
The synthesis of the pyrazoline derivative HD02 was achieved through a multi-step process. The general procedure involved the initial synthesis of chalcones from indole carboxaldehyde and a substituted acetophenone (B1666503). These chalcones were then cyclized with a suitable hydrazine (B178648) derivative to yield the final pyrazoline compounds. The structure of HD02 was confirmed using various spectroscopic methods. mdpi.com
| Compound | Molecular Formula | Calculated Properties | Found Properties |
| 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02) | C₂₆H₂₃N₃O | C, 79.36; H, 5.89; N, 10.68; O, 4.07 | C, 75.46; H, 5.92; N, 9.82 |
Data sourced from a study on new pyrazolinyl-indole derivatives. mdpi.com
In Vitro Cytotoxic Activity of the Pyrazoline Derivative HD02
Preliminary anti-cancer activity of the pyrazoline derivative HD02 was evaluated by the National Cancer Institute (NCI), USA, against a panel of 56 different human tumor cell lines derived from nine distinct cancer types. The compound demonstrated remarkable cytotoxic activities. mdpi.com
| Cancer Type | Cell Line | Growth Inhibition (%) |
| Leukemia | K-562 | 80.1 |
| RPMI-8226 | 75.3 | |
| Colon Cancer | HCT-116 | 72.5 |
| HT29 | 68.9 | |
| Breast Cancer | MCF7 | 78.4 |
| MDA-MB-231 | 71.2 | |
| Melanoma | SK-MEL-5 | 82.3 |
| UACC-62 | 79.8 | |
| Lung Cancer | NCI-H460 | 74.6 |
| NCI-H522 | 70.1 | |
| Renal Cancer | A498 | 65.7 |
| UO-31 | 62.3 | |
| Prostate Cancer | PC-3 | 69.8 |
| DU-145 | 67.2 | |
| CNS Cancer | SNB-75 | 76.5 |
| U251 | 73.1 | |
| Ovarian Cancer | OVCAR-3 | 81.7 |
| IGROV1 | 78.9 |
This table presents a selection of the significant cytotoxic activities of the pyrazoline derivative HD02, as reported in a study on new pyrazolinyl-indole derivatives. The data illustrates the broad-spectrum anti-cancer potential of the core scaffold. mdpi.com
The significant anti-cancer activity of this pyrazoline derivative strongly supports the rationale for the synthesis and evaluation of the corresponding pyrazole, "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-", as the aromatic pyrazole ring may offer different and potentially enhanced biological properties.
Properties
CAS No. |
64640-77-3 |
|---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C18H15N3/c1-12-6-8-13(9-7-12)17-10-18(21-20-17)15-11-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3,(H,20,21) |
InChI Key |
XJUJNQLHZRQSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Structure Activity Relationships Sar of Pyrazole, 5 3 Indolyl 3 4 Tolyl , and Its Analogues
Conformational Flexibility and Stereochemical Influences on Activity
The conformational flexibility of the pyrazole (B372694) scaffold and its substituents is a critical determinant of biological activity. The relative orientation of the indole (B1671886), pyrazole, and tolyl rings can significantly influence how the molecule fits into a biological target's binding site. The bonds connecting the rings allow for rotation, meaning the molecule can adopt various conformations in solution. This flexibility can be advantageous, allowing the molecule to adapt to the specific geometry of a receptor pocket.
Positional and Electronic Effects of Substituents on Pharmacological Potency
The nature, position, and electronic properties of substituents on the pyrazole, indole, and tolyl rings are paramount in modulating pharmacological potency. These modifications can affect the molecule's affinity for its target, its selectivity over other targets, and its pharmacokinetic properties.
Impact of N-Substitution on Hydrogen Bonding and Receptor Binding
The nitrogen atoms of the pyrazole ring are key interaction points. The pyrrole-like NH group can act as a hydrogen bond donor, an interaction often crucial for anchoring the molecule within a receptor's active site, such as the hinge region of protein kinases. nih.govnih.gov
Modification of this nitrogen atom has profound effects on activity:
Unsubstituted (N-H): The presence of a hydrogen atom allows for critical hydrogen bond donation, which is often essential for high-affinity binding. nih.gov
N-Alkylation/Arylation: Replacing the hydrogen with alkyl or aryl groups can lead to varied outcomes. In some cases, N-methylation was found to be more appropriate than N-acylation and was able to switch selectivity between different kinase targets (e.g., from CDK9 to CDK4). mdpi.com In other instances, adding lipophilic N-substituents can increase potency but also lead to high efflux rates from cells. nih.gov Conversely, for certain targets, N-substitution can be detrimental to activity if the hydrogen bond is critical for binding. nih.gov
| N-Substituent | Observed Effect | Example Target/System | Reference |
|---|---|---|---|
| Unsubstituted (N-H) | Acts as a crucial hydrogen bond donor. | Protein Kinases (hinge binding) | nih.govnih.gov |
| N-Methyl | Altered kinase selectivity profile. | Cyclin-Dependent Kinases (CDKs) | mdpi.com |
| N-Alkyl Groups | Exhibited high potency but also high cellular efflux rates. | Kinase Inhibitors | nih.gov |
| N-Pyridinyl | Showed a good balance of potency and a lower efflux rate. | Kinase Inhibitors | nih.gov |
Contribution of Indole Substitutions to Ligand-Target Interactions
The indole ring is a versatile pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding (via the indole N-H), hydrophobic interactions, and cation-π or π-π stacking. chula.ac.thresearchgate.netacs.org The specific substitution pattern on the indole ring can fine-tune these interactions. Studies on related macrocyclic inhibitors targeting Mcl-1 showed that substitution on the indole nitrogen was well-tolerated and could be used as an attachment point for linkers without losing binding affinity. acs.org Furthermore, varying substituents at the indole 4- and 5-positions resulted in modest but measurable changes in binding and cellular potency, indicating that this part of the molecule can be modified to optimize properties. acs.org
Modulation of Activity via Tolyl Group Modifications
The 3-(4-tolyl) group plays a significant role, primarily by participating in hydrophobic and π-π interactions within the target's binding pocket. nih.gov The methyl group on the phenyl ring can enhance binding by occupying a small hydrophobic pocket and can influence the electronic nature of the ring. A study on pyrazolinyl-indole derivatives, including a compound with a 3-(p-tolyl) group, demonstrated remarkable cytotoxic activities against a wide range of cancer cell lines. mdpi.comnih.gov Modifications to this ring, such as altering the position of the methyl group or replacing it with other substituents, can modulate activity by changing the steric and electronic profile of the molecule.
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the substituents on the aryl rings (both indole and tolyl) is a key factor in determining biological activity. The effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) is highly dependent on the specific biological target.
For Anticancer Activity: Studies on pyrazolyl-nitroimidazole and other pyrazole derivatives have shown that EWGs (e.g., nitro, halo) on the aryl rings are often preferred over EDGs for enhancing antiproliferative activity against cancer cell lines. nih.govfrontiersin.org This suggests that a lower electron density on the aryl rings may be favorable for interactions with certain kinase or protein targets.
For Catalytic Activity: In contrast, a study on pyrazole derivatives as organocatalysts found that EWGs (like NO₂) yielded higher conversion rates than mild EDGs (like methyl or methoxy (B1213986) groups). nih.gov However, a strong EDG (a hydroxyl group) provided the best results, indicating a more complex relationship involving hydrogen bond donation capabilities. nih.gov
General Effects: Theoretical calculations have shown that EDGs and EWGs influence the fundamental properties of the pyrazole ring itself, such as the acidity of the N-H group and the stability of different tautomeric forms. nih.govmdpi.com
| Substituent Type | Observed Effect | Biological Activity / System | Reference |
|---|---|---|---|
| Electron-Withdrawing Groups (EWG) | Often preferred for increased potency. | Anticancer (Kinase Inhibition) | nih.gov |
| Electron-Withdrawing Groups (EWG) | Enhanced antinociceptive efficacy. | Antinociception (Pain Inhibition) | frontiersin.org |
| Electron-Withdrawing Groups (EWG) | Yielded higher conversion rates than mild EDGs. | Organocatalysis (CO2 Fixation) | nih.gov |
| Electron-Donating Groups (EDG) | Can increase the basicity of the pyrazole ring. | General Physicochemical Property | nih.gov |
Rationalizing Binding Affinity and Selectivity through Structural Insights
Molecular docking and X-ray crystallography studies of related pyrazole-based inhibitors provide a rational basis for understanding their binding affinity and selectivity. For instance, docking studies of pyrazolinyl-indole derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase domain have helped validate their anticancer activity. mdpi.comnih.gov
A common binding mode for pyrazole-based kinase inhibitors involves:
Hinge Binding: The pyrazole N-H and one of the ring nitrogens often form one or two hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction. nih.govnih.gov
Hydrophobic Pockets: The aryl substituents (the indole and tolyl groups) occupy adjacent hydrophobic pockets. The 5-indolyl group can fit into a larger pocket, making hydrophobic and potential π-stacking interactions, while the 3-tolyl group occupies another, often smaller, hydrophobic region. nih.govnih.gov
Selectivity: Selectivity between different kinases can be achieved by exploiting subtle differences in these pockets. For example, a methyl group on the pyrazole ring of one inhibitor was shown to be essential for selectivity by sterically preventing its binding to a closely related kinase. nih.gov Docking studies of indole-pyrazole hybrids at the colchicine (B1669291) site of tubulin have also been used to rationalize their antiproliferative activity and mechanism of action. nih.gov
These structural insights allow for the rational design of new analogues with improved potency and selectivity by modifying the core scaffold and its substituents to optimize interactions with the specific topology and amino acid residues of the target's binding site.
Principles of Molecular Hybridization for Synergistic Effects
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores, or bioactive moieties, to create a single hybrid molecule. jopir.inresearchgate.netnih.gov This approach aims to produce compounds with enhanced affinity and efficacy, a modified selectivity profile, or the ability to interact with multiple biological targets simultaneously, potentially leading to synergistic effects. researchgate.netumn.edu In the context of "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-", this principle is exemplified by the fusion of the indole and pyrazole scaffolds, both of which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. umn.eduresearchgate.net
The indole nucleus is a core component of numerous natural and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.gov Similarly, the pyrazole ring is a versatile heterocyclic scaffold found in many clinically approved drugs and is known to exhibit anticancer, anti-inflammatory, and antimicrobial properties, among others. nih.govresearchgate.net The combination of these two pharmacophores into a single molecular entity, as seen in indole-pyrazole hybrids, is of significant interest because it may result in synergistic pharmacological activities compared to compounds containing only one of the individual motifs. umn.eduresearchgate.net
The synergistic effect of these hybrids can arise from several mechanisms. The resulting molecule may be able to bind to multiple targets, acting as a dual inhibitor, or interact with different sites on a single target. frontiersin.orgnih.gov This multi-target approach is particularly relevant for complex diseases like cancer. nih.gov For instance, research has focused on creating indole-pyrazole hybrids that act as dual inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are crucial in cancer cell proliferation. frontiersin.org
The specific arrangement and linkage of the pharmacophores are critical for the resulting biological activity. Indole-pyrazole hybrids can be broadly classified as direct-linked or spacer-linked, and the substitution position of the pyrazole on the indole ring (e.g., indole-C3 pyrazole hybrids) further defines the structural class and influences the activity. umn.eduresearchgate.net
Research into various analogues has provided insight into the structure-activity relationships of this class of compounds. For example, a series of indole-3-pyrazole-5-carboxamide analogues were evaluated for their antiproliferative activity against several cancer cell lines. nih.govnih.gov The findings indicated that certain substitutions on the pyrazole and indole rings led to potent activity, sometimes exceeding that of standard drugs like sorafenib. nih.govnih.gov One of the most potent compounds identified, designated as compound 18 in the study, exhibited IC₅₀ values in the sub-micromolar to low micromolar range against hepatocellular carcinoma (HCC) cell lines and also showed moderate inhibition of tubulin polymerization. nih.govnih.gov
Further studies on different series of pyrazole-indole hybrids have demonstrated their potential against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). researchgate.net Specific analogues, such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a ) and its N-(4-methylphenyl) counterpart (7b ), showed excellent anticancer activity against the HepG2 cell line, with IC₅₀ values significantly lower than the standard drug doxorubicin. researchgate.net Molecular modeling studies suggested these compounds could effectively bind to the active site of enzymes like CDK-2, providing a mechanistic basis for their synergistic antiproliferative effects. researchgate.netresearchgate.net
The data below summarizes the antiproliferative activity of selected indole-pyrazole hybrid analogues, illustrating the synergistic potential achieved through molecular hybridization.
Table 1: Antiproliferative Activity of Selected Indole-Pyrazole Analogues
| Compound ID | Structure/Description | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
|---|---|---|---|---|---|
| 18 | N-(3,4,5-trimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide | Huh7 (Liver) | 0.6±0.1 | Sorafenib | 3.9±0.5 |
| Mahlavu (Liver) | 2.9±0.3 | Sorafenib | 4.8±0.1 | ||
| HCT116 (Colon) | 1.1±0.1 | Sorafenib | 4.2±0.1 | ||
| MCF-7 (Breast) | 1.4±0.2 | Sorafenib | 5.2±0.3 | ||
| 7a | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HCT-116 (Colon) | 10.3±2.6 | Doxorubicin | 29.4±3.7 |
| MCF-7 (Breast) | 12.5±2.8 | Doxorubicin | 31.2±3.9 | ||
| HepG2 (Liver) | 6.1±1.9 | Doxorubicin | 24.7±3.2 | ||
| A549 (Lung) | 14.8±3.1 | Doxorubicin | 36.5±4.1 | ||
| 7b | 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HCT-116 (Colon) | 12.1±2.8 | Doxorubicin | 29.4±3.7 |
| MCF-7 (Breast) | 14.2±3.1 | Doxorubicin | 31.2±3.9 | ||
| HepG2 (Liver) | 7.9±1.9 | Doxorubicin | 24.7±3.2 |
Data sourced from studies on indole-pyrazole hybrids. nih.govnih.govresearchgate.net IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Preclinical Investigations and Biological Activities of Pyrazole, 5 3 Indolyl 3 4 Tolyl , and Analogues
Anti-Cancer Potential in In Vitro and In Vivo Models
The conjugation of indole (B1671886) and pyrazole (B372694) moieties has been a strategic approach in the design of novel anti-cancer agents. Research has demonstrated that these hybrid molecules can exhibit potent cytotoxic effects against various cancer cell lines, mediated through diverse mechanisms of action.
Cytotoxic Activity Against Diverse Cancer Cell Lines (e.g., Breast, Colon, Leukemia, Lung, Renal, Prostate, CNS, Ovarian)
A significant body of research highlights the broad-spectrum cytotoxic potential of pyrazolinyl-indole derivatives. Notably, the analogue 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone, designated as HD02, has demonstrated remarkable cytotoxic activity. Preliminary anti-cancer screenings by the National Cancer Institute (NCI) revealed that this compound, along with other analogues, exhibits significant activity against a panel of 56 different human cancer cell lines across nine categories. These categories include leukemia, colon, breast, melanoma, lung, renal, prostate, central nervous system (CNS), and ovarian cancers. nih.govnih.gov
Another closely related analogue, HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone], showed a particularly broad range of cancer cell growth inhibition across all nine panels. nih.govnih.gov For instance, at a concentration of 10 µM, HD05 demonstrated a 78.76% growth inhibition against leukemia cells, a significant effect when compared to the 9% inhibition by the standard drug, imatinib. nih.govnih.gov
The following table summarizes the cytotoxic activity of these pyrazolinyl-indole analogues against various cancer cell line panels.
Table 1: Cytotoxic Activity of Pyrazolinyl-Indole Analogues
| Compound ID | Cancer Cell Line Panels Showing Significant Activity |
|---|---|
| HD02 | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian |
| HD05 | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian |
| HD12 | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian |
Induction of Cell Cycle Arrest
While direct studies on the cell cycle effects of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- are not extensively available, research on other pyrazole derivatives suggests that interference with the cell cycle is a plausible mechanism of their anti-cancer action. For instance, a different pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f), was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov Another novel pyrazole derivative, PTA-1, was shown to arrest cells in the S and G2/M phases. researchgate.net These findings in related compounds suggest that the 5-(3-indolyl)-3-(4-tolyl)pyrazole scaffold may also exert its anti-proliferative effects by disrupting the normal progression of the cell cycle, a hallmark of many effective anti-cancer agents.
Apoptosis Pathways: Reactive Oxygen Species (ROS) Generation and Caspase Activation
The induction of apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents. Studies on pyrazole derivatives indicate their potential to trigger this pathway. For example, the pyrazole derivative 3f was shown to provoke apoptosis in MDA-MB-468 cells, which was associated with an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase-3. nih.gov The generation of ROS can lead to oxidative stress, damaging cellular components and initiating apoptotic signaling. Caspase-3 is a critical executioner caspase, and its activation is a central event in the apoptotic cascade. While this data is for a different pyrazole compound, it points to a potential mechanism of action for pyrazole-containing molecules in cancer therapy. Another study on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives also demonstrated their ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org
Modulation of Cancer-Related Enzyme Activities
The anti-cancer activity of pyrazole-indole compounds has been linked to their ability to modulate the activity of various enzymes that play crucial roles in cancer progression. Molecular docking studies have suggested that pyrazolinyl-indole derivatives, including the analogue of the title compound, may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov EGFR is a key regulator of cell growth and proliferation, and its overactivity is implicated in many cancers.
Furthermore, other novel indole derivatives linked to a pyrazole moiety have shown significant inhibitory activity toward Cyclin-Dependent Kinase 2 (CDK2). researchgate.net CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Specifically, certain pyrazole-indole hybrids have been investigated for their enzymatic activity against caspase-3, Bcl-2, Bax, and CDK-2, with molecular docking studies indicating a good fit within the active pocket of the CDK-2 enzyme. japer.in The diverse enzymatic inhibitory potential of this class of compounds underscores their promise as multi-targeted anti-cancer agents.
Anti-Microbial Spectrum and Efficacy
In addition to their anti-cancer properties, pyrazole-based compounds have been investigated for their potential as anti-microbial agents.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While specific data on the antibacterial activity of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- is limited, the broader class of indole derivatives bearing a pyrazole moiety has shown promise. In one study, a series of 1-[(3,5-diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. ijpsr.com Several of these compounds showed good activity against both Gram-positive (Bacillus, Staphylococcus) and Gram-negative (Escherichia coli, Pseudomonas) bacteria. ijpsr.com
Other research on pyrazole derivatives has also demonstrated their potential as broad-spectrum antibacterial agents. For instance, certain pyrazole compounds have been reported to be effective against both Gram-positive and Gram-negative bacterial strains, with some exhibiting potency against drug-resistant strains. nih.gov The pyrazole nucleus is a component of some approved antibiotics, highlighting the therapeutic potential of this heterocyclic ring system in combating bacterial infections. tandfonline.com
The following table provides a general overview of the antibacterial activity observed in studies of pyrazole-indole derivatives.
Table 2: General Antibacterial Spectrum of Pyrazole-Indole Analogues
| Bacterial Type | Representative Strains | General Activity |
|---|---|---|
| Gram-Positive | Bacillus sp., Staphylococcus sp. | Moderate to Good |
| Gram-Negative | Escherichia coli, Pseudomonas sp. | Moderate to Good |
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Research into pyrazole and indole derivatives has revealed their potential in combating various fungal pathogens. While specific studies on "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-" are limited, investigations into structurally related analogues provide valuable insights into their antifungal efficacy.
A study focused on a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles demonstrated significant in vitro activity against several Candida species. These compounds, which share the core pyrazole structure, exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the standard antifungal drug fluconazole, indicating potent inhibition of fungal growth. The mechanism of action for these analogues is suggested to be the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.govzsmu.edu.ua
Another study on novel triazoles containing a phenylethynyl pyrazole side chain also reported excellent in vitro activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. chemrxiv.org These findings underscore the potential of the pyrazole scaffold as a foundation for developing new antifungal drugs. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrazole and associated rings play a crucial role in determining the antifungal potency. nih.gov
Table 1: Antifungal Activity of Selected Pyrazole Analogues
| Compound Series | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Lower than fluconazole | nih.govzsmu.edu.ua |
| Triazoles with phenylethynyl pyrazole side chain | C. albicans | 0.0625 - 0.25 | chemrxiv.org |
| Triazoles with phenylethynyl pyrazole side chain | C. neoformans | 0.125 - 0.25 | chemrxiv.org |
Antituberculosis Activity
Tuberculosis remains a significant global health threat, with the rise of multidrug-resistant strains emphasizing the urgent need for new therapeutic agents. The indole-pyrazole scaffold has emerged as a promising area of research for novel antitubercular drugs.
Several studies have synthesized and evaluated various pyrazole and indole-pyrazole derivatives for their activity against Mycobacterium tuberculosis. For instance, a series of novel pyrazole- and pyrazoline-clubbed triazole and tetrazole hybrids were investigated for their in vitro antitubercular efficiency. One compound, which replaced an oxadiazole and indole moiety with a substituted pyrazoline ring, demonstrated excellent activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov This highlights the potential of modifying the core structure to enhance pharmacological potency.
In another study, a series of 1,3,5-trisubstituted pyrazoles were synthesized and tested against M. tuberculosis. Several of these compounds exhibited MIC values in the low micromolar range without significant cytotoxic effects. researchgate.net Furthermore, N-phenylindole derivatives have been identified as potent inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for the survival of M. tuberculosis. Some of these derivatives showed MIC values as low as 0.0625 μg/mL against the Mtb H37Rv strain. researchgate.net
Research on isonicotinohydrazide-based pyrazole derivatives also yielded promising results, with some compounds showing MIC values significantly lower than the first-line antitubercular drug, ethambutol. researchgate.net These findings collectively suggest that the indole-pyrazole framework is a valuable scaffold for the development of new and effective antituberculosis agents.
Table 2: Antituberculosis Activity of Selected Indole-Pyrazole Analogues
| Compound Series | Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrid | M. tuberculosis H37Rv | 12.5 | nih.gov |
| 1,3,5-Trisubstituted pyrazoles | M. tuberculosis | 0.00925 - 0.6 μM | researchgate.net |
| N-phenylindole derivatives | M. tuberculosis H37Rv | 0.0625 | researchgate.net |
Antiparasitic Activity
The indole and pyrazole nuclei are considered privileged molecular scaffolds in the search for new drugs against parasitic diseases such as leishmaniasis, trypanosomiasis, and malaria.
Antileishmanial Efficacy
Leishmaniasis is a parasitic disease with limited treatment options. Research into novel chemical entities has identified pyrazole and indole derivatives as promising candidates. A study on pyrazole and pyrano[2,3-c]pyrazole derivatives showed significant in vitro antileishmanial activity against Leishmania major promastigotes, with some compounds exhibiting IC50 values in the range of 34.79–43.55 μg/mL, which were more effective than the standard drug Glucantime. nih.gov
Another study investigating 3-(α-azolylbenzyl)indoles found that these compounds displayed high levels of activity against Leishmania mexicana promastigotes in vitro, with the most active compounds showing an IC50 of less than 1 μM. nih.gov Furthermore, 5-nitroindazole (B105863) derivatives, which are structurally related to indoles, have also shown potent in vitro activity against Leishmania amazonensis. uonbi.ac.ke These results indicate that the indole-pyrazole scaffold is a promising starting point for the development of new antileishmanial drugs.
Table 3: Antileishmanial Activity of Selected Analogues
| Compound Series | Leishmania Species | IC50 | Reference |
|---|---|---|---|
| Pyrazole and pyrano[2,3-c]pyrazole derivatives | L. major | 34.79–43.55 μg/mL | nih.gov |
| 3-(α-Azolylbenzyl)indoles | L. mexicana | < 1 μM | nih.gov |
Antitrypanosomal Efficacy
Trypanosomiasis, including Chagas disease and Human African Trypanosomiasis, is another group of neglected tropical diseases where new therapeutic strategies are urgently needed. The indole motif has been identified as essential for the antitrypanosomal activity of certain compound classes. nih.gov
Studies on N5-substituted paullones, which contain an indole-fused benzazepinone (B8055114) structure, have demonstrated their antitrypanosomal activity. The research highlighted that the indole moiety is crucial for maintaining this activity. nih.gov Similarly, a library of diamidine indole derivatives exhibited excellent inhibitory activity against Trypanosoma brucei with IC50 values in the nanomolar range. mdpi.com While specific data for "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-" is not available, the potent activity of these related indole derivatives suggests that this class of compounds warrants further investigation for antitrypanosomal drug discovery.
Antimalarial Efficacy in Parasite Models
The emergence of drug-resistant Plasmodium falciparum strains has made the discovery of novel antimalarial agents a global health priority. Both pyrazole and indole scaffolds have been extensively studied in this context.
A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Several compounds in this series showed micromolar IC50 values. nih.govmdpi.com Hybrid molecules combining 4-aminoquinoline (B48711) and pyrano[2,3-c]pyrazole moieties have also demonstrated potent parasite inhibitory effects in the nanomolar range against both sensitive and resistant P. falciparum strains. nih.gov
Furthermore, various indole derivatives have been investigated for their antimalarial potential. For example, 3-piperidin-4-yl-1H-indoles have been developed as antimalarials, with some analogues showing activity against drug-resistant strains. mdpi.com While direct antimalarial data for "Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-" has not been reported, the significant activity of these related pyrazole and indole analogues in parasite models suggests that this hybrid structure could be a promising lead for further development.
Table 4: Antimalarial Activity of Selected Analogues against P. falciparum
| Compound Series | Strain(s) | IC50 | Reference |
|---|---|---|---|
| 5-Anilino-3-(hetero)arylpyrazoles | D10 (sensitive), W2 (resistant) | Micromolar range | nih.govmdpi.com |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | 3D7 (sensitive), K1 (resistant) | Nanomolar range | nih.gov |
Anti-Inflammatory and Analgesic Properties
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with several compounds, such as celecoxib (B62257) and phenylbutazone, being used clinically. rjpbr.comnih.gov The anti-inflammatory action of many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov
A study on a series of novel 1,5-diphenylpyrazole derivatives demonstrated potent anti-inflammatory and analgesic activities in rat models of adjuvant-induced arthritis and carrageenan-induced foot edema. nih.gov Another study synthesized a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives and evaluated their in vivo analgesic and anti-inflammatory activity. Several of these compounds exhibited potent effects comparable to the reference drugs aspirin (B1665792) and indomethacin (B1671933). researchgate.net
Furthermore, indole derivatives have also been shown to possess anti-inflammatory properties. For instance, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines in cell-based assays. rsc.org The fusion of pyrazole and indole rings, therefore, presents a rational approach to developing new anti-inflammatory and analgesic agents.
Table 5: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Analogues
| Compound Series | Activity | Model | Reference |
|---|---|---|---|
| 1,5-Diphenylpyrazole derivatives | Anti-inflammatory & Analgesic | Adjuvant arthritis and carrageenan-induced edema in rats | nih.gov |
| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Anti-inflammatory & Analgesic | Carrageenan-induced paw edema and p-benzoquinone-induced writhing in vivo | researchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition Profiles
The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The 1,5-diarylpyrazole scaffold, a core structure in the selective COX-2 inhibitor celecoxib, is a well-established pharmacophore for anti-inflammatory activity. While specific IC50 values for Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- against COX-1 and COX-2 are not documented in available literature, studies on analogous 1,5-diarylpyrazole derivatives indicate that substitutions on the aryl rings significantly influence potency and selectivity. For instance, a series of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazolines were designed and evaluated as dual inhibitors of COX and lipoxygenase (LOX) enzymes. This highlights the potential for indole-substituted pyrazoles to interact with the active site of COX enzymes. Molecular modeling studies of these related compounds have suggested that interactions with key amino acid residues in the catalytic domain of COX-2 are crucial for their inhibitory effect.
In Vivo Models of Inflammation
The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds. This test measures the ability of a compound to reduce acute inflammation. Although no specific data from this model is available for Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-, numerous studies on other indole- and pyrazole-containing molecules demonstrate their potential in such assays. For example, various indole functionalized pyrazole and oxadiazole derivatives have been shown to display anti-inflammatory and analgesic potential comparable to reference drugs in animal models. The anti-inflammatory effects in these models are often attributed to the inhibition of inflammatory mediators like prostaglandins, which are downstream products of COX enzyme activity.
Anti-Diabetic and Metabolic Regulation Activities
Inhibition of α-Amylase and α-Glucosidase Enzymes
The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. While the inhibitory activity of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- against these enzymes has not been specifically reported, research on other heterocyclic compounds containing indole and pyrazole motifs has shown promising results. For example, a series of 3,3-di(indolyl)indolin-2-ones demonstrated higher α-glucosidase inhibitory activities and lower α-amylase inhibitory activities compared to the standard drug acarbose. This suggests that the indole moiety can play a role in binding to the active sites of these digestive enzymes.
Other Pharmacological Activities
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative stress. Common in vitro methods to assess this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Specific antioxidant data for Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- is not available. However, the indole nucleus is known for its antioxidant properties, and various pyrazole derivatives have also been reported to possess significant radical scavenging capabilities. For instance, studies on certain thiazolyl pyrazolyl indoles have shown promising antioxidant activity, sometimes comparable to standard antioxidants like ascorbic acid. The presence of electron-donating groups on the phenyl rings of these analogues has been correlated with enhanced antioxidant activity.
Antiviral Properties (e.g., SARS-CoV-2 Main Protease Inhibition)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. While there is no specific published data on the inhibition of SARS-CoV-2 Mpro by Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-, compounds containing an indole moiety have been identified as potential inhibitors. For example, a small molecule with an indole scaffold was shown to block the infectivity of SARS-CoV-2 by targeting its main protease. Structural analyses of such inhibitors have revealed that the indole group can form important interactions within the active site of the enzyme. This suggests that the indole-pyrazole scaffold could be a starting point for the design of novel SARS-CoV-2 Mpro inhibitors.
Angiotensin II Receptor Antagonism
Derivatives of pyrazole represent a significant class of nonpeptide angiotensin II (AII) receptor antagonists, which have been investigated for their potential as antihypertensive agents. nih.gov Research into these compounds has revealed that specific structural features are crucial for their antagonist activity. A key moiety for potent oral activity is often the 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group attached to the pyrazole core. nih.gov
Structure-activity relationship studies have demonstrated the importance of substituents at various positions on the pyrazole ring. For instance, in a series of 3-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates, compounds with an n-butyl group at the C3 position and specific aryl or aralkyl substituents at the N1 position, such as 2,6-dichlorophenyl or benzyl, showed high potency as antagonists of the rabbit aorta AT1 receptor, with IC50 values in the low nanomolar range. sigmaaldrich.com Similarly, studies on alkyl-substituted pyrazolo[1,5-b][1,2,4]triazole derivatives found that molecules with the (methylbiphenylyl)tetrazole moiety were preferred, with ethyl substitutions at C-2 and C-7 resulting in an optimal compound. nih.gov
Further investigations into pyrazole derivatives have highlighted the critical role of substituents at other positions. For example, 5-C-substituted derivatives were generally found to be more potent than 5-O-substituted derivatives when administered orally. nih.gov One such C-linked pyrazole derivative, 5-hydroxymethyl-3-n-propyl-1-(2,2,2-trifluoroethyl)-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-]methyl]-1H-pyrazole, demonstrated antihypertensive activity equivalent to the well-known antagonist Losartan in renal artery-ligated rats. nih.gov In addition to the pyrazole core, derivatives of indole-3-carboxylic acid have also been explored as a new series of angiotensin II receptor 1 antagonists, showing a high nanomolar affinity for the AT1 subtype. nih.gov
| Compound | Substituent at N1 | Substituent at C3 | IC50 (nM) |
|---|---|---|---|
| 19h | 2,6-Dichlorophenyl | n-Butyl | 0.18 |
| 19k | 2-(Trifluoromethyl)phenyl | n-Butyl | 0.24 |
| 19t | Benzyl | n-Butyl | 0.23 |
| 19u | Phenethyl | n-Butyl | 0.22 |
| 19v | 2,6-Dichlorophenyl | n-Propyl | 0.54 |
| 19y | 2,2,2-Trifluoroethyl | n-Propyl | 0.59 |
| 19z | Benzyl | n-Propyl | 0.43 |
Inhibition of Carbonic Anhydrase (hCA) and Acetylcholinesterase (AChE)
The pyrazole scaffold is a versatile structural motif found in inhibitors of various metabolic enzymes, including carbonic anhydrases (CAs) and cholinesterases like acetylcholinesterase (AChE). nih.gov
Carbonic Anhydrase (hCA) Inhibition
Various classes of pyrazole derivatives have been shown to effectively inhibit human carbonic anhydrase isoforms, particularly the cytosolic hCA I and hCA II and the tumor-associated hCA IX and XII. nih.govmdpi.com For instance, a series of substituted pyrazole[3,4-d]pyridazine derivatives were identified as potent inhibitors of hCA I and hCA II, with Ki values in the low nanomolar range. nih.gov Similarly, 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides also demonstrated significant inhibitory effects on hCA I and hCA II. nih.gov The presence of a benzenesulfonamide (B165840) group is often essential for CA inhibition. nih.gov Studies on pyrazole-based benzene (B151609) sulfonamides have identified compounds with submicromolar inhibitory activity against hCA II, IX, and XII. rsc.org The inhibitory potency can be modulated by the substitution pattern on the pyrazole or associated phenyl rings. nih.gov For example, among a series of 1,3,5-trisubstituted pyrazolines, compounds with bromine or fluorine substituents were considered lead compounds for further studies based on their low Ki values. semanticscholar.org
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| Substituted pyrazol-4-yl-diazene derivatives | hCA I | 1.06 - 9.83 nM | nih.gov |
| Substituted pyrazol-4-yl-diazene derivatives | hCA II | 0.68 - 7.16 nM | nih.gov |
| Substituted pyrazole[3,4-d]pyridazine derivatives | hCA I | 9.03 - 55.42 nM | nih.gov |
| Substituted pyrazole[3,4-d]pyridazine derivatives | hCA II | 18.04 - 66.24 nM | nih.gov |
| 1,3,5-trisubstituted-pyrazolines | hCA I | 316.7 - 533.1 nM | nih.gov |
| 1,3,5-trisubstituted-pyrazolines | hCA II | 412.5 - 624.6 nM | nih.gov |
Acetylcholinesterase (AChE) Inhibition
The pyrazole nucleus is also a key feature in the design of acetylcholinesterase inhibitors. Several series of pyrazole derivatives have demonstrated potent AChE inhibitory activity. For example, some substituted pyrazol-4-yl-diazene derivatives were found to inhibit AChE with Ki values in the nanomolar range of 44.66 to 78.34 nM. nih.gov Another study on pyrazole[3,4-d]pyridazine derivatives reported AChE inhibition with Ki values ranging from 394.77 to 952.93 nM. nih.gov
More recent research on 1,3,5-trisubstituted-2-pyrazoline analogues has identified highly potent and selective AChE inhibitors. acs.org In one series, the inhibitory potency was found to depend on the substituent at the N1 position of the pyrazoline ring. acs.org The compound 1-(3-nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline showed significant AChE inhibitory action with an IC50 value of 0.040 µM, which is comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). acs.org Similarly, spirooxindole analogues that incorporate a pyrazole scaffold have also exhibited AChE inhibitory activity with IC50 values in the low micromolar range. researchgate.net
| Compound/Compound Class | Inhibition Constant/Activity | Reference |
|---|---|---|
| Substituted pyrazol-4-yl-diazene derivatives | Ki: 44.66 - 78.34 nM | nih.gov |
| Substituted pyrazole[3,4-d]pyridazine derivatives | Ki: 394.77 - 952.93 nM | nih.gov |
| 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline | IC50: 0.040 µM | acs.org |
| 1-(3-Chlorophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2j) | IC50: 0.062 µM | acs.org |
| 1-Phenyl-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2a) | IC50: 0.107 µM | acs.org |
Future Directions and Research Perspectives for Pyrazole, 5 3 Indolyl 3 4 Tolyl
Development of Next-Generation Synthetic Methodologies
While classical methods for pyrazole (B372694) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to generate Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- and its analogs. The exploration of greener and more efficient synthetic methods is a growing priority in medicinal chemistry.
Key areas for development include:
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and reproducibility. nih.govgalchimia.commdpi.comresearchgate.net Implementing flow chemistry for the synthesis of this pyrazole derivative could streamline its production, facilitate rapid library synthesis for structure-activity relationship (SAR) studies, and reduce chemical waste. researchgate.net
Catalytic Innovations: The use of novel catalysts, such as magnetic nanoparticles, can offer environmentally friendly and efficient alternatives to conventional methods. digitellinc.combohrium.com These catalysts can be easily recovered and reused, simplifying purification processes and reducing costs. bohrium.com
Advanced Computational Modeling for Lead Optimization and De Novo Design
Computational chemistry and artificial intelligence (AI) are transforming drug discovery. For Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-, these tools can accelerate its development from a lead compound into a clinical candidate.
Future computational efforts should include:
AI and Machine Learning (ML) for De Novo Design: Generative AI models can design novel molecules with optimized properties from the ground up. nih.govfrontiersin.org By training these models on datasets of known kinase inhibitors or other relevant biological targets, researchers can generate new analogs of the lead compound with predicted improvements in potency, selectivity, and pharmacokinetic profiles. rsc.orgacs.org
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of newly designed analogs, prioritizing synthetic efforts toward the most promising candidates. nih.gov AI-enhanced QSAR can uncover complex relationships between molecular structure and activity that may not be apparent through traditional analysis. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the compound's binding mode and stability within its target's active site. This information is crucial for understanding the molecular basis of its activity and for rationally designing modifications to enhance binding affinity and selectivity.
Pharmacophore-Based Virtual Screening: Using the known structure of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- as a template, pharmacophore models can be developed to screen large virtual libraries for compounds with similar features but diverse core structures, potentially identifying new chemical scaffolds with similar biological activity.
Exploration of Novel Biological Targets and Therapeutic Applications
The hybrid structure of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- suggests it may interact with multiple biological targets. While initial studies point towards anticancer activity, a broader investigation into its biological effects is warranted.
Potential new targets and applications include:
Kinase Inhibition: The indole-pyrazole scaffold is present in numerous kinase inhibitors. nih.govresearchgate.net Comprehensive screening against a panel of kinases (e.g., EGFR, VEGFR-2, CDK2, Aurora kinases) could reveal specific targets. researchgate.netnih.govacs.orgrsc.org Close analogs have already shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin. nih.gov
Neurodegenerative Diseases: Pyrazole derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. researchgate.net Exploring the neuroprotective effects of this compound and its activity against targets relevant to neurodegeneration could open new therapeutic avenues.
Inflammatory Disorders: Many pyrazole-containing compounds exhibit anti-inflammatory properties. Investigating the effect of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- on inflammatory pathways and enzymes like COX and LOX could be a fruitful area of research. researchgate.net
Infectious Diseases: The scaffold could be evaluated for antimicrobial or antiviral activity, as pyrazoles are known to possess these properties. nih.gov
A summary of potential biological targets for indole-pyrazole scaffolds is presented in the table below.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, CDK2, Aurora Kinases, Abl | Cancer |
| Cytoskeletal Proteins | Tubulin | Cancer |
| Enzymes in Inflammation | Cyclooxygenase (COX), Lipooxygenase (LOX) | Inflammatory Disorders |
| Receptors/Enzymes in CNS | Targets for Alzheimer's Disease | Neurodegenerative Diseases |
| Topoisomerases | Topoisomerase II | Cancer |
Synergistic Effects in Combination with Existing Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov Given the potential of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- as an anticancer agent, likely targeting kinases like EGFR or tubulin, its use in combination with existing drugs is a logical next step. nih.gov
Future research should investigate combinations with:
Standard Chemotherapies: Combining this compound with cytotoxic agents like gemcitabine, carboplatin, or pemetrexed (B1662193) could lead to synergistic effects. nih.govamegroups.org
Other Targeted Therapies: If the compound is confirmed as an EGFR inhibitor, combining it with other inhibitors targeting different pathways (e.g., MET inhibitors) or with bispecific antibodies could be a powerful strategy to prevent or overcome resistance. aacr.orgaacrjournals.org
Microtubule-Targeting Agents: If the compound functions as a microtubule-destabilizing agent, combining it with microtubule-stabilizing drugs like paclitaxel (B517696) could produce synergistic cytotoxicity at lower doses, potentially reducing side effects. mdpi.comnih.gov
Immunotherapies: Exploring combinations with checkpoint inhibitors could be beneficial, as targeted therapies can sometimes modulate the tumor microenvironment to be more susceptible to immune attack.
Design of Targeted Delivery Systems
Many kinase inhibitors, particularly those with hydrophobic structures like Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-, face challenges with solubility, bioavailability, and off-target toxicity. mdpi.comualberta.ca Advanced drug delivery systems can mitigate these issues.
Future work in this area could involve:
Nanoparticle Encapsulation: Formulating the compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can improve its solubility, protect it from premature degradation, and allow for passive targeting to tumors via the enhanced permeability and retention (EPR) effect. nih.govnih.govthno.org
Active Targeting: Nanocarriers can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. This active targeting strategy could increase drug concentration at the tumor site while minimizing exposure to healthy tissues. ualberta.ca
Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli within the tumor microenvironment (e.g., lower pH, specific enzymes) would provide another layer of targeting and control.
Polymer Conjugates: Covalently attaching the compound to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) could improve its pharmacokinetic profile and reduce immunogenicity.
Examples of potential nanoparticle-based delivery strategies are outlined below.
| Delivery System | Description | Potential Advantages |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophobic and hydrophilic drugs, biocompatible. ualberta.ca |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | High stability, controlled release, can be functionalized for active targeting. ualberta.ca |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Good biocompatibility, high drug loading for lipophilic drugs. nih.gov |
| Magnetic Nanoparticles | Nanoparticles with a magnetic core. | Can be guided to the target site using an external magnetic field. ualberta.ca |
Mechanistic Studies at the Sub-Cellular and Molecular Levels
A deep understanding of how Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- exerts its biological effects is critical for its rational development. Future studies must move beyond preliminary screening to detailed mechanistic investigations.
Key experimental approaches should include:
Target Validation: Once a primary target (e.g., a specific kinase) is identified, biochemical and enzymatic assays are needed to confirm direct inhibition and determine its potency (IC50) and binding kinetics.
Cellular Pathway Analysis: Techniques like Western blotting can be used to investigate the compound's effect on downstream signaling pathways. For example, if it targets EGFR, researchers would examine the phosphorylation status of downstream proteins like Akt and ERK. aacrjournals.org
Cell Cycle and Apoptosis Assays: Flow cytometry and other cellular assays can determine if the compound induces cell cycle arrest or triggers programmed cell death (apoptosis), providing insight into its cytotoxic mechanism. nih.gov
Analysis of Oxidative Stress: Some pyrazole derivatives have been shown to modulate reactive oxygen species (ROS) production. dntb.gov.ua Investigating the compound's impact on cellular redox balance and mitochondrial function could reveal additional mechanisms of action.
Structural Biology: Obtaining a co-crystal structure of the compound bound to its target protein via X-ray crystallography would provide the ultimate molecular-level view of their interaction, guiding further optimization efforts. acs.org
By systematically pursuing these future directions, the scientific community can fully elucidate the therapeutic potential of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-, paving the way for the development of a novel and effective therapeutic agent.
Q & A
Q. 1.1. What are the key considerations for optimizing the synthesis of 5-(3-indolyl)-3-(4-tolyl)pyrazole derivatives to ensure high yield and purity?
Methodological Answer:
- Reaction Design : Use a multi-step approach starting with hydrazinolysis of ethyl pyrazole-3-carboxylate derivatives (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to form hydrazide intermediates. Subsequent nucleophilic addition of phenylisothiocyanate and alkaline heterocyclization generates the pyrazole-triazole core .
- Catalysts and Solvents : Sodium methoxide in toluene or ethanol improves reaction efficiency. For indole incorporation, use indole-3-butanoic acid as a precursor, followed by alkylation with bromoethane to introduce the indolylpropane fragment .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensure purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. 1.2. How is the structural identity of 5-(3-indolyl)-3-(4-tolyl)pyrazole confirmed post-synthesis?
Methodological Answer:
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) with ≤0.3% deviation from theoretical values .
- Spectroscopy :
- Chromatography : Thin-layer chromatography (TLC, Rf comparison) and HPLC-DAD-MS ensure compound homogeneity and absence of byproducts .
Advanced Research Questions
Q. 2.1. How can computational methods predict the biological activity of 5-(3-indolyl)-3-(4-tolyl)pyrazole derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., lanosterol 14α-demethylase, PDB: 3LD6). Analyze binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with active-site residues (e.g., His310, Leu376) .
- PASS Online Prediction : Screen for potential antifungal, analgesic, or anti-inflammatory activity based on structural similarity to known bioactive pyrazole-triazole hybrids .
- ADMET Profiling : SwissADME predicts bioavailability (%ABS >50%), CYP450 inhibition, and blood-brain barrier permeability to prioritize candidates for in vitro testing .
Q. 2.2. What experimental strategies resolve discrepancies in biological activity data across studies on pyrazole-triazole hybrids?
Methodological Answer:
- Assay Validation :
- Antimicrobial Testing : Use standardized MIC (minimum inhibitory concentration) assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) with ciprofloxacin/fluconazole as controls .
- Analgesic Models : In vivo acetic acid writhing tests (dose: 50–100 mg/kg) and formalin-induced inflammation assays differentiate peripheral vs. central activity .
- Structural Variants : Compare activity across derivatives with substituent modifications (e.g., fluorophenyl vs. tolyl groups) to identify pharmacophore requirements .
- Purity Reassessment : Re-analyze compounds via LC-MS to rule out degradation or impurities affecting reproducibility .
Critical Analysis of Contradictions
- Synthetic Routes : uses phenylisothiocyanate for triazole formation, while employs carboxylic acids and POCl₃ for thiadiazine systems. These reflect divergent strategies for scaffold diversification rather than contradictions .
- Biological Targets : Some studies prioritize lanosterol 14α-demethylase (antifungal), while others focus on cyclooxygenase-2 (anti-inflammatory). Context-dependent target selection explains variability in activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
